molecular formula C8H7Cl2NO2 B2738404 Methyl 3-amino-2,4-dichlorobenzoate CAS No. 98968-66-2

Methyl 3-amino-2,4-dichlorobenzoate

Cat. No.: B2738404
CAS No.: 98968-66-2
M. Wt: 220.05
InChI Key: YPEMWWHAEVJGIS-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2,4-dichlorobenzoate” is a chemical compound with the molecular formula C8H7Cl2NO2 . It is a light yellow to yellow powder or crystals .


Physical And Chemical Properties Analysis

“this compound” is a light yellow to yellow powder or crystals . The molecular weight is 220.05 . Further physical and chemical properties are not provided in the search results.

Scientific Research Applications

Phytotoxicity and Herbicidal Activity

  • Derivatives of 3-amino-2,5-dichlorobenzoic acids, including the methyl esters, have been studied for their phytotoxicity. Specifically, the N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid exhibited selective activity against weeds (Baruffini & Borgna, 1978).
  • The herbicidal activity of amiben derivatives, including the methyl ester of amiben and 3-amino-2,5-dichlorobenzoic acid, was found to be influenced by light exposure, with some derivatives retaining more activity than others after irradiation (Isensee, Plimmer & Turner, 1969).

Anti-Inflammatory Properties

  • The condensation of Methyl-2-amino-4-Chlorobenzoate with other compounds yielded derivatives with significant anti-inflammatory activity. These derivatives were more effective than some standard anti-inflammatory drugs (Osarumwense Peter Osarodion, 2020).

Antimicrobial Activities

  • New complexes formed from the reaction of 3-Amino-2-Methy-7-Chloro-Quinazolin 4(3H)-one with various metal ions exhibited considerable activity against a range of microorganisms, including gram-positive and gram-negative bacteria and fungi (Osarumuense Peter Osarodion, 2020).

Microbial Transformation Rates

  • The microbial transformation rates of chemicals including methyl-3-chlorobenzoate were studied, providing insights into their environmental fate and interaction with various microbial habitats (Newton, Gattie & Lewis, 1990).

Optoelectronic Applications

  • The synthesis of 2-Amino 4-methylpyridinium 3-chlorobenzoate and its properties, including crystal structure and nonlinear optical characteristics, suggest potential applications in optoelectronics (Babu et al., 2017).

Properties

IUPAC Name

methyl 3-amino-2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEMWWHAEVJGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This material was prepared by chlorination of methyl 3-amino-4-chlorobenzoate with N-chlorosuccinimide. The product was isolated as a solid, m.p. 50°-52° C. The product was characterized by IR and 1H NMR spectroscopy and combustion analysis.
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